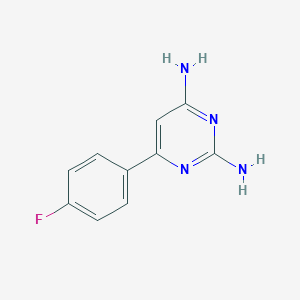

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Descripción general

Descripción

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9FN4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

The synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 2,4-dichloropyrimidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or ethanol.

Procedure: The 4-fluoroaniline reacts with 2,4-dichloropyrimidine under reflux conditions to form the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

6-(4-Fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino groups at positions 2 and 4 can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide (H2O2) for oxidation and palladium on carbon (Pd/C) for reduction.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-(4-Fluorophenyl)pyrimidine-2,4-diamine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to play a role in developing targeted cancer therapies. Research indicates that derivatives of this compound exhibit antiproliferative and apoptosis-inducing properties, making them potential candidates for cancer treatment .

Case Study: Anticancer Activity

A study highlighted the synthesis of various derivatives based on the 2,4-diaminopyrimidine core, including this compound. These derivatives were tested for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Agricultural Chemicals

In agrochemical research, this compound is utilized to formulate pesticides and herbicides that enhance crop yields while minimizing environmental impact. The selective action of this compound allows for effective pest control without harming beneficial organisms .

Application Example: Pest Control Formulations

Research has demonstrated that formulations containing this compound significantly reduce pest populations while maintaining crop health. Field trials showed an increase in yield by up to 20% when using these formulations compared to traditional pesticides .

Biochemical Research

The compound is employed in enzyme inhibition studies to elucidate metabolic pathways. Its ability to interact with various biological targets allows researchers to explore new therapeutic strategies for metabolic disorders and other diseases .

Research Insight: Enzyme Inhibition

Studies have focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. These investigations have provided insights into potential treatments for conditions such as diabetes and obesity by modulating enzyme activity .

Material Science

In material science, this compound is investigated for its unique chemical properties that can be harnessed in developing advanced materials, including polymers and coatings. Its incorporation into polymer matrices has shown improved mechanical and thermal properties .

Example: Polymer Development

Research has reported the synthesis of polymer composites using this compound as a modifier. These composites exhibited enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications .

Diagnostic Tools

The derivatives of this compound are being explored for use in diagnostic imaging techniques. Their ability to bind selectively to biological targets enhances the accuracy of disease detection methods such as PET scans and MRI .

Case Study: Imaging Agents

Recent studies have developed imaging agents based on this compound that improve the visualization of tumors in imaging modalities. Clinical trials are ongoing to assess their effectiveness in real-time imaging applications .

Mecanismo De Acción

The mechanism of action of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic processes.

Comparación Con Compuestos Similares

6-(4-Fluorophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

6-Chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine: This compound has a chlorine atom instead of a fluorine atom at the 4-position, which may result in different chemical and biological properties.

2,4-Diamino-6-(4-chlorophenyl)pyrimidine: Similar in structure but with a chlorine atom at the 4-position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted at the 6-position with a para-fluorophenyl group and amino groups at the 2 and 4 positions. This configuration allows for various interactions with biological targets, enhancing its pharmacological properties.

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general synthetic route includes:

- Formation of the pyrimidine core.

- Introduction of the para-fluorophenyl group.

- Amine functionalization at the 2 and 4 positions.

These steps can be optimized to improve yield and purity, which are critical for subsequent biological evaluations.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity . It has been shown to inhibit tumor cell proliferation effectively, particularly in cells expressing folate receptors (FRs). This selectivity suggests its potential as a targeted therapy in cancer treatment. For instance, studies have demonstrated that derivatives of pyrimidines can significantly reduce the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

Another crucial aspect of this compound's biological activity is its role as an enzyme inhibitor . It has been evaluated as an inhibitor of nucleoside phosphorylase, which is involved in the metabolism of nucleoside analogs such as 5-fluoro-2'-deoxyuridine. By inhibiting this enzyme, this compound can enhance the efficacy of nucleoside analog-based chemotherapies by preventing their degradation .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how modifications to the fluorophenyl group influence biological activity. These studies indicate that specific substitutions can significantly alter binding interactions with biological targets, thereby enhancing or diminishing efficacy .

| Modification | Effect on Activity |

|---|---|

| Para-fluorination | Increased binding affinity |

| Electron-withdrawing groups | Enhanced inhibitory potency |

| Substituent size and position | Critical for enzyme selectivity |

Case Studies

- Antitumor Activity : A study demonstrated that compounds structurally related to this compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative effects .

- Enzyme Inhibition : Another investigation highlighted that a derivative exhibited competitive inhibition against nucleoside phosphorylase with an IC50 of approximately 12 µM, suggesting promising therapeutic potential in combination therapies .

- Anti-inflammatory Effects : Additional research has indicated that related pyrimidine derivatives possess anti-inflammatory properties, further broadening the therapeutic applications of these compounds .

Applications in Drug Discovery

Due to its unique structural features and biological relevance, this compound continues to be an area of interest in drug discovery and development. Its ability to interact with multiple biological targets makes it a versatile candidate for further exploration in treating various diseases, including cancer and inflammatory disorders.

Propiedades

IUPAC Name |

6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDGCSPZQBXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371578 | |

| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-25-4 | |

| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.